2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-benzyl substituent, a 6-methyl group, and a 4-oxo moiety on the tetrahydrothieno[3,2-d]pyrimidine scaffold. The thioacetamide side chain is linked to an N-(3-chlorophenyl) group, introducing electron-withdrawing and hydrophobic properties. The 3-chlorophenyl substituent may enhance metabolic stability and binding affinity compared to unsubstituted aryl groups, as seen in related structures .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-14-10-18-20(30-14)21(28)26(12-15-6-3-2-4-7-15)22(25-18)29-13-19(27)24-17-9-5-8-16(23)11-17/h2-9,11,14H,10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRGGJHKOKCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation
The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common method involves reacting 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate can undergo cyclization with benzyl urea in the presence of phosphorus oxychloride (POCl₃) to yield 3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine. The 4-oxo group arises from lactam formation during cyclization, while the 6-methyl group originates from the thiophene starting material.
Introduction of the Thiol Group
Incorporating a thiol group at position 2 of the thieno[3,2-d]pyrimidine core is critical for subsequent alkylation. This is achieved by treating the pyrimidinone intermediate with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀), which converts the carbonyl oxygen at position 2 to a thiol group. For example, 3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine reacts with P₄S₁₀ in toluene under reflux to produce the corresponding 2-thiol derivative.
Thioether Linkage Formation
The thiol group undergoes S-alkylation with α-haloacetamide derivatives to form the thioether bond. Chloro-N-(3-chlorophenyl)acetamide, prepared by reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane, serves as the alkylating agent. The reaction proceeds in ethanol or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding the target compound after purification.
Detailed Preparation Methods
Synthesis of 3-Benzyl-6-Methyl-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidine-2-Thiol
Step 1: Cyclocondensation
Ethyl 2-amino-4-methylthiophene-3-carboxylate (10 mmol) and benzyl urea (10 mmol) are refluxed in POCl₃ (20 mL) for 6 hours. The mixture is cooled, poured into ice-water, and neutralized with ammonium hydroxide to precipitate 3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine.
Step 2: Thiolation
The pyrimidinone (10 mmol) is treated with P₄S₁₀ (15 mmol) in toluene under reflux for 12 hours. The solvent is evaporated, and the residue is washed with ethanol to isolate the 2-thiol derivative as a yellow solid (Yield: 78%).
Preparation of N-(3-Chlorophenyl)Chloroacetamide
3-Chloroaniline (10 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0°C. Chloroacetyl chloride (12 mmol) is added dropwise, followed by triethylamine (15 mmol). The mixture is stirred for 2 hours, washed with water, and dried to obtain N-(3-chlorophenyl)chloroacetamide as a white crystalline solid (Yield: 85%).
S-Alkylation to Form the Target Compound
The thienopyrimidine-2-thiol (10 mmol) and N-(3-chlorophenyl)chloroacetamide (12 mmol) are dissolved in DMF (20 mL). K₂CO₃ (15 mmol) is added, and the mixture is stirred at 80°C for 8 hours. The product is precipitated with ice-water, filtered, and recrystallized from ethanol to yield the title compound (Yield: 70%).
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, sulfonyl, or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a candidate for further development into commercial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thienopyrimidine core is known to bind to certain protein kinases, inhibiting their activity and thereby exerting anti-inflammatory or anticancer effects. The benzyl and chlorophenyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories based on modifications to the (1) pyrimidine core, (2) benzyl/aryl substituents, and (3) acetamide side chain. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Key Observations:
The 4-oxo group in the tetrahydrothieno[3,2-d]pyrimidine scaffold enhances hydrogen-bonding capacity, critical for target interactions .
Substituent Effects: Benzyl vs. Chlorophenyl Positioning: The 3-chlorophenyl group (target) vs. 2,3-dichlorophenyl (5.6) alters electronic distribution and steric hindrance, which may modulate solubility and receptor affinity .
Side-Chain Variations :
- The thioacetamide linker in the target compound and G1-4 provides conformational flexibility, whereas esters (e.g., in derivatives) limit rotational freedom .
- Trifluoromethyl groups (G1-4, ZINC2719983) introduce strong electron-withdrawing effects, enhancing metabolic stability but reducing aqueous solubility .
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of a thienopyrimidine scaffold. The structure includes a thioether linkage and a chlorophenyl acetamide moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. Various synthetic pathways have been explored to optimize yield and purity. The general procedure includes:
- Formation of the Thienopyrimidine Core : Initial reactions involve thiophene derivatives and pyrimidine analogs.
- Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution.
- Acetamide Derivatization : The final step involves acetamide formation via reaction with chlorophenyl acetic acid derivatives.
Antitumor Activity
Research indicates that compounds related to thienopyrimidines exhibit significant antitumor properties. For instance, a study highlighted that derivatives similar to this compound demonstrated cytotoxicity against various cancer cell lines with GI50 values ranging from 7.24 µM to 14.12 µM .
Antimicrobial Activity
Thienopyrimidine derivatives have been reported to possess broad-spectrum antimicrobial activities. In particular:
- Antibacterial : Compounds showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Antifungal : Similar compounds exhibited antifungal activity against Fusarium oxysporum and Aspergillus sclerotiorum.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is significantly influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Thioether Group | Enhances binding affinity |
| Chlorophenyl Substituent | Improves selectivity for target enzymes |
| Alkyl Substituents | Modulates lipophilicity and potency |
Case Studies
- Antitumor Efficacy in Cell Lines : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines with a notable dose-response relationship.
- Synergistic Effects : In combination therapy studies, the compound showed enhanced efficacy when used alongside established chemotherapeutics, suggesting potential for clinical application in resistant cancer types .
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound, and what key parameters affect reaction yield?
The synthesis typically involves a multi-step pathway starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
- Thioacetylation using mercaptoacetic acid derivatives, requiring precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions .
- Amide coupling with 3-chloroaniline via EDCI/HOBt-mediated activation in dichloromethane .
Critical parameters: Solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (over-extension leads to decomposition), and stoichiometric ratios (excess thiol reduces purity) .
Basic: What analytical techniques are essential for characterizing this compound post-synthesis?
- Structural confirmation : (e.g., δ 12.50 ppm for NH protons) and to verify acetamide and thienopyrimidine moieties .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) to monitor byproducts .
- Mass analysis : High-resolution MS (e.g., [M+H] at m/z 344.21) for molecular weight validation .
Advanced: How can synthetic protocols be optimized to improve yield and scalability?
- Solvent optimization : Replace DMF with acetonitrile to reduce viscosity and improve mixing efficiency .
- Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate amide coupling kinetics .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and reduce side reactions .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish target-specific effects from cytotoxicity .
- Batch analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC) across studies .
- Molecular dynamics simulations : Investigate conformational flexibility to explain differential binding affinities in varying assay conditions .
Basic: What solvents and reagents are most compatible with its stability during synthesis?
- Preferred solvents : Dichloromethane (for coupling), ethanol (for cyclocondensation), and DMF (for thioacetylation) .
- Avoid : Protic solvents (e.g., methanol) that promote hydrolysis of the thioether bond .
- Stabilizing agents : Include 2,6-di-tert-butyl-4-methylphenol (BHT) during storage to prevent oxidative degradation .
Advanced: What computational strategies predict its biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase), focusing on hydrogen bonding with the acetamide group and π-π stacking with the thienopyrimidine core .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the 4-oxo position) using Schrödinger’s Phase .
Basic: How stable is this compound under varying storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 230°C .
- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra indicate photodegradation after 48 hours under ambient light .
- pH stability : Stable in neutral buffers (pH 6–8); degrades rapidly under alkaline conditions (pH > 10) due to thioether cleavage .
Advanced: How do structural modifications (e.g., substituent variations) impact its biological activity?
- SAR studies :
- Benzyl group replacement : Fluorobenzyl analogs show enhanced lipophilicity (logP +0.5) but reduced solubility .
- Chlorophenyl vs. nitrophenyl : Nitro derivatives exhibit stronger electrophilic character, improving kinase inhibition but increasing cytotoxicity .
- Quantitative SAR (QSAR) : Hammett constants (σ) of substituents correlate with IC values (R = 0.89 in kinase assays) .
Basic: What methods validate the absence of synthetic impurities?
- HPLC-DAD/MS : Detect trace impurities (<0.1%) with gradient elution (acetonitrile/water + 0.1% formic acid) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 45.36% calculated vs. 45.29% observed) .
Advanced: What strategies mitigate low aqueous solubility in bioassays?
- Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication to achieve 50 µM solubility .
- Prodrug design : Synthesize phosphate esters at the 4-oxo position to enhance hydrophilicity, with enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI < 0.2) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
